![molecular formula C17H15Cl2NO3S B2934594 methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate CAS No. 338391-92-7](/img/structure/B2934594.png)
methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate” is a chemical compound with the CAS Number: 338391-92-7 . It has a molecular weight of 384.28 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-10,20H,1-2H3" .Aplicaciones Científicas De Investigación
Novel Anti-Helicobacter pylori Agents
Research has led to the development of compounds with potent activities against the gastric pathogen Helicobacter pylori, showcasing the potential of derivatives in therapeutic applications. For instance, a study introduced carbamates displaying low minimal inhibition concentrations (MIC) against various H. pylori strains, including those resistant to common treatments, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Synthesis and Antiprotozoal Activity
Another area of application includes the synthesis of benzimidazole derivatives with significant antiprotozoal activity. Compounds have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying activities superior to the standard drug metronidazole (Pérez‐Villanueva et al., 2013).
High-Performance Materials
The synthesis of transparent aromatic polyimides with high refractive indices and small birefringences is another key application. These materials, derived from thiophenyl-substituted benzidines, offer excellent thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Photophysical Properties
The study of photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate has provided insights into their luminescence characteristics. Such investigations contribute to the understanding of electronic structures and potential applications in materials science (Kim et al., 2021).
Environmental Degradation Studies
Environmental research has also benefited from studies on the degradation of related compounds. For example, the degradation of chlorimuron-ethyl by Aspergillus niger demonstrates the role of microbial transformation in mitigating the environmental impact of herbicides, providing a pathway for bioremediation strategies (Sharma et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMBJZJHKQHYTH-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=NOC)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

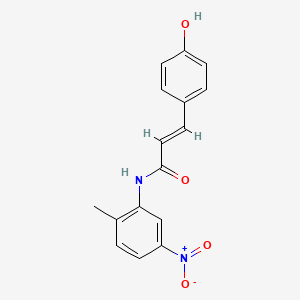
![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)
![(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2934514.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2934516.png)
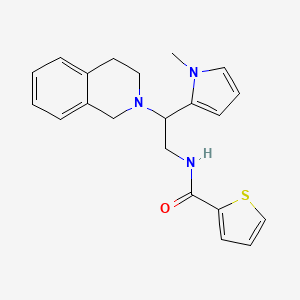
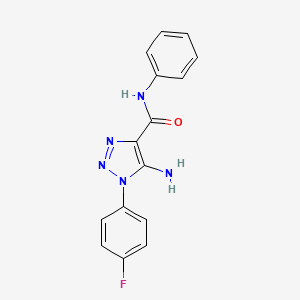
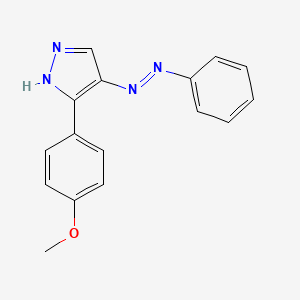
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2934520.png)
![N-[2-(1-Benzylimidazol-2-yl)ethyl]-2-chloroacetamide;hydrochloride](/img/structure/B2934521.png)
![2-Chloro-5-[(phenylsulfonyl)methyl]pyridine](/img/structure/B2934529.png)
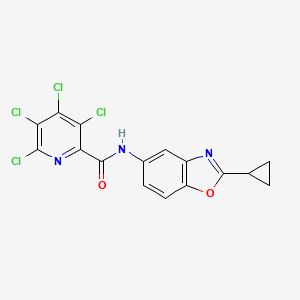
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)

![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide](/img/structure/B2934534.png)